[(5,7-Dibromo-2-methylquinolin-8-yl)oxy]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5,7-Dibromo-2-methylquinolin-8-yl)oxy)acetonitrile is an organic compound with the molecular formula C12H8Br2N2O. It is characterized by the presence of a quinoline ring substituted with bromine atoms at positions 5 and 7, a methyl group at position 2, and an acetonitrile group attached via an oxygen atom at position 8.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5,7-Dibromo-2-methylquinolin-8-yl)oxy)acetonitrile typically involves the following steps:
Bromination: The starting material, 2-methylquinoline, undergoes bromination at positions 5 and 7 using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Nitrile Formation: The brominated intermediate is then reacted with a suitable nitrile source, such as acetonitrile, under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for 2-((5,7-Dibromo-2-methylquinolin-8-yl)oxy)acetonitrile may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((5,7-Dibromo-2-methylquinolin-8-yl)oxy)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 2-((5,7-Dibromo-2-methylquinolin-8-yl)oxy)acetamide.
Substitution: Formation of 2-((5,7-dimethoxy-2-methylquinolin-8-yl)oxy)acetonitrile or 2-((5,7-dithiomethyl-2-methylquinolin-8-yl)oxy)acetonitrile.
Scientific Research Applications
2-((5,7-Dibromo-2-methylquinolin-8-yl)oxy)acetonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial compounds.
Materials Science: The compound is explored for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.
Biological Studies: It serves as a probe molecule in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-((5,7-Dibromo-2-methylquinolin-8-yl)oxy)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the nitrile group play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit or activate certain pathways, depending on its specific interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-((5,7-Dichloro-2-methylquinolin-8-yl)oxy)acetonitrile
- 2-((5,7-Difluoro-2-methylquinolin-8-yl)oxy)acetonitrile
- 2-((5,7-Diiodo-2-methylquinolin-8-yl)oxy)acetonitrile
Uniqueness
2-((5,7-Dibromo-2-methylquinolin-8-yl)oxy)acetonitrile is unique due to the presence of bromine atoms, which impart distinct electronic and steric properties compared to other halogenated analogs. These properties influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
88757-75-9 |
---|---|
Molecular Formula |
C12H8Br2N2O |
Molecular Weight |
356.01 g/mol |
IUPAC Name |
2-(5,7-dibromo-2-methylquinolin-8-yl)oxyacetonitrile |
InChI |
InChI=1S/C12H8Br2N2O/c1-7-2-3-8-9(13)6-10(14)12(11(8)16-7)17-5-4-15/h2-3,6H,5H2,1H3 |
InChI Key |
RJLNDOYIYHDQCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC(=C2OCC#N)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.